1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
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Overview
Description
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyrimidine ring fused to an indazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Formation of the Indazole Moiety: The indazole ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of Pyrimidine and Indazole: The final step involves coupling the pyrimidine and indazole moieties under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
- 1-(Pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Uniqueness: 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and selectivity. The position of the pyrimidine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14ClN5 |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c12-9-3-1-4-10-8(9)7-15-16(10)11-13-5-2-6-14-11;/h2,5-7,9H,1,3-4,12H2;1H |
InChI Key |
MSDJFHMKKLYINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=NC=CC=N3)N.Cl |
Origin of Product |
United States |
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